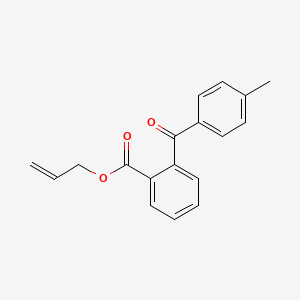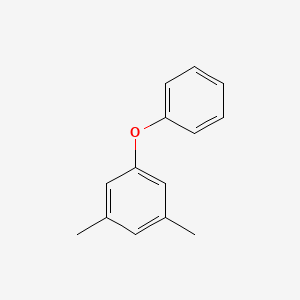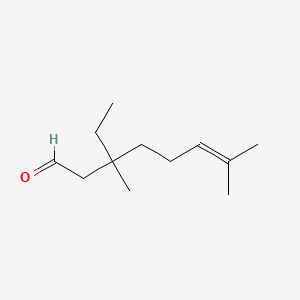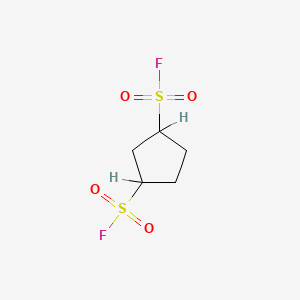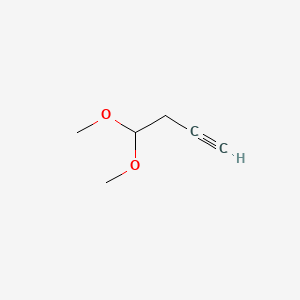
2-Methyl-1,3-pentadiene
Overview
Description
2-Methyl-1,3-pentadiene is an organic compound with the molecular formula C₆H₁₀. It is a type of diene, which means it contains two carbon-carbon double bonds.
Preparation Methods
2-Methyl-1,3-pentadiene can be synthesized through several methods. One common method involves the dehydration of 2-methyl-2,4-pentanediol in the presence of a supported metal catalyst and a catalyst auxiliary agent. This method avoids the use of strong acids, improving product selectivity and yield while reducing equipment corrosion . Another method involves the dehydration of 4-methyl-4-penten-2-ol using a mixture of oxalic acid and citric acid at elevated temperatures . Industrial production often involves the catalytic hydrogenation of diacetone alcohol followed by dehydration .
Chemical Reactions Analysis
2-Methyl-1,3-pentadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated products.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: It can participate in electrophilic addition reactions, such as the addition of halogens or hydrogen halides.
Cycloaddition: The compound is known to undergo Diels-Alder reactions, forming cyclohexene derivatives when reacted with dienophiles.
Common reagents used in these reactions include hydrogen, halogens, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-1,3-pentadiene has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-pentadiene in chemical reactions typically involves the interaction of its double bonds with various reagents. In electrophilic addition reactions, the compound forms carbocation intermediates, which can then react with nucleophiles to form addition products . In cycloaddition reactions, the compound acts as a diene, reacting with dienophiles to form cyclic adducts through a concerted mechanism .
Comparison with Similar Compounds
2-Methyl-1,3-pentadiene can be compared with other dienes such as 1,3-butadiene and 1,4-pentadiene. Unlike 1,3-butadiene, which has two conjugated double bonds, this compound has a methyl group that influences its reactivity and stability. Compared to 1,4-pentadiene, which has isolated double bonds, this compound’s conjugated system provides additional stability and unique reactivity .
Similar compounds include:
- 1,3-Butadiene
- 1,4-Pentadiene
- 2-Methyl-1,4-pentadiene
These compounds share structural similarities but differ in their specific chemical properties and applications.
Properties
IUPAC Name |
(3E)-2-methylpenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,2H2,1,3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJMVGJKROQDCB-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26714-20-5 | |
| Record name | 1,3-Pentadiene, 2-methyl-, (3E)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101020907 | |
| Record name | 2-Methylpenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS] | |
| Record name | 1,3-Pentadiene, 2-methyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9729 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
926-54-5, 1118-58-7 | |
| Record name | (3E)-2-Methyl-1,3-pentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-2-Methylpenta-1,3-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1,3-pentadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-butadiene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Pentadiene, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpenta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-2-methylpenta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methyl-1,3-pentadiene?
A1: this compound has the molecular formula C6H10 and a molecular weight of 82.14 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Several spectroscopic techniques can be used to characterize this compound, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and conformation of the molecule. [, , , , ]
- Infrared (IR) spectroscopy: Helps identify functional groups and study conformational equilibria. [, , ]
- Ultraviolet Photoelectron (pe) spectroscopy: Offers insights into the electronic structure and conformational preferences in the gas phase. [, ]
Q3: What are the preferred conformations of this compound in the gas phase?
A3: While the (E)-isomer prefers the s-trans conformation, the (Z)-isomer favors twisted s-cis conformations in the gas phase. This preference has been confirmed by a combination of ultraviolet photoelectron spectroscopy and computational methods such as MMX, MNDO, AM1, and ab initio MO calculations. [, ]
Q4: Have there been any computational studies on the vibrational frequencies of this compound?
A4: Yes, ab initio studies have been conducted to analyze the conformers and vibrational frequencies of this compound. []
Q5: How does the reactivity of this compound in cationic polymerization compare to its cyclic analog, 3-methylenecyclohexene?
A5: Studies show that 3-methylenecyclohexene is more reactive in cationic polymerization than this compound. This difference arises from the lower resonance stabilization of conjugated double bonds and the higher stability of the conjugate cation in the cyclic diene. []
Q6: What are the typical polymerization pathways for this compound in cationic polymerization?
A6: this compound primarily undergoes 1,4-addition during cationic polymerization, with a minor contribution from 1,2-addition. []
Q7: What is the microstructure of polymers obtained from this compound using deoxycholic acid as a template?
A7: Asymmetric inclusion polymerization of both (E)- and (Z)-isomers of this compound within deoxycholic acid canals yields optically active polymers with a 1,4-trans, head-to-tail structure. []
Q8: What is the impact of the polymerization temperature on the stereochemistry of poly(this compound) synthesized with neodymium catalysts?
A8: The polymerization temperature significantly influences the stereochemistry of poly(this compound) synthesized with neodymium catalysts. At +20°C, a cis-1,4 isotactic polymer is obtained, while at -20°C, a crystalline 1,2 syndiotactic polymer is formed. This shift in stereospecificity is attributed to changes in the coordination mode of the monomer to the catalyst. []
Q9: How does this compound behave in Diels-Alder reactions with tetracyanoethylene?
A9: this compound readily undergoes Diels-Alder reactions with tetracyanoethylene (TCNE). This reaction forms the basis of an indirect spectrophotometric method for quantifying Diels-Alder-active dienes. []
Q10: Can Methylrhenium trioxide catalyze Diels-Alder reactions involving this compound?
A10: Yes, methylrhenium trioxide (MTO) effectively catalyzes Diels-Alder reactions where this compound acts as the diene and an α,β-unsaturated ketone or aldehyde serves as the dienophile. Water as a solvent significantly enhances the reaction rate and yield in these MTO-catalyzed reactions. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dodecanoic acid;heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octanoic acid](/img/structure/B1619708.png)
